Cas no 271-58-9 (2,1-Benzisoxazole)

2,1-Benzisoxazole is a heterocyclic compound featuring a fused benzene and isoxazole ring structure. This scaffold is of significant interest in medicinal and synthetic chemistry due to its versatility as a building block for pharmaceuticals, agrochemicals, and functional materials. Its rigid bicyclic framework contributes to enhanced stability and binding affinity in bioactive molecules, making it valuable in drug discovery. The compound's reactivity allows for selective functionalization, enabling the synthesis of diverse derivatives. Additionally, 2,1-benzisoxazole derivatives exhibit notable electronic properties, useful in materials science applications. Its well-defined synthesis routes and compatibility with various reaction conditions further underscore its utility in research and industrial settings.
2,1-Benzisoxazole structure
2,1-Benzisoxazole structure
商品名:2,1-Benzisoxazole
CAS番号:271-58-9
MF:C7H5NO
メガワット:119.1207
MDL:MFCD00005806
CID:279667
PubChem ID:125307560

2,1-Benzisoxazole 化学的及び物理的性質

名前と識別子

    • 2,1-Benzisoxazole
    • Anthranil
    • 2,1-benzoxazole
    • Benz(c)isoxazole
    • BENZO[C]ISOXAZOLE
    • FZKCAHQKNJXICB-UHFFFAOYSA-N
    • 58GQ20G9W6
    • NSC99331
    • 2,1-benzoisoxazole
    • Anthranil, 99%
    • NCIOpen2_002087
    • 2,1-Benzisoxazole (8CI)(9CI)
    • FCH1116535
    • ST50984709
    • Q271
    • AMY15966
    • GEO-00264
    • FT-0622411
    • W-200267
    • NSC-99331
    • SCHEMBL175342
    • T70698
    • MFCD00005806
    • NSC 99331
    • UNII-58GQ20G9W6
    • C7H5NO
    • SY051668
    • CHEMBL508432
    • CS-0143974
    • CHEBI:51555
    • Q27122650
    • BENZ(A)ISOXAZOLE
    • InChI=1/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5
    • AKOS005255306
    • DTXSID00181565
    • 271-58-9
    • NS00028262
    • EINECS 205-980-5
    • DB-047169
    • A2337
    • MDL: MFCD00005806
    • インチ: 1S/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5H
    • InChIKey: FZKCAHQKNJXICB-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])=C2C([H])=C([H])C([H])=C([H])C2=N1

計算された属性

  • せいみつぶんしりょう: 119.03700
  • どういたいしつりょう: 119.037113783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 色と性状: 黄色または赤褐色の透明な液体
  • 密度みつど: 1.183 g/mL at 25 °C(lit.)
  • ゆうかいてん: <-18.15°C
  • ふってん: 101°C/15mmHg(lit.)
  • フラッシュポイント: 華氏温度:201.2°f
    摂氏度:94°c
  • 屈折率: n20/D 1.584(lit.)
  • PSA: 26.03000
  • LogP: 1.82780
  • ようかいせい: 未確定

2,1-Benzisoxazole セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: S24/25
  • 危険物標識: Xn
  • セキュリティ用語:S24/25
  • ちょぞうじょうけん:Sealed in dry,2-8°C

2,1-Benzisoxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A550798-25g
Benzo[c]isoxazole
271-58-9 98%
25g
$319.0 2025-02-24
abcr
AB151600-25 g
2,1-Benzisoxazole, 98%; .
271-58-9 98%
25g
€658.50 2023-06-23
Chemenu
CM161955-25g
Benzo[c]isoxazole
271-58-9 95%+
25g
$383 2024-07-28
Apollo Scientific
OR932514-5g
2,1-Benzisoxazole
271-58-9 98%
5g
£76.00 2025-02-21
TRC
B130213-500mg
2,1-Benzisoxazole
271-58-9
500mg
$ 95.00 2022-06-07
abcr
AB151600-1 g
2,1-Benzisoxazole, 98%; .
271-58-9 98%
1g
€104.20 2023-06-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151655-1G
2,1-Benzisoxazole
271-58-9 >98.0%(GC)
1g
¥182.90 2023-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A838779-5g
Anthranil
271-58-9 98%
5g
880.00 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2337-5G
Anthranil
271-58-9 >98.0%(GC)
5g
¥610.00 2024-04-16
eNovation Chemicals LLC
Y1044593-10g
Benzo[c]isoxazole
271-58-9 98%
10g
$260 2023-05-17

2,1-Benzisoxazole 合成方法

2,1-Benzisoxazole 関連文献

2,1-Benzisoxazoleに関する追加情報

Professional Introduction to 2,1-Benzisoxazole (CAS No. 271-58-9)

2,1-Benzisoxazole, with the chemical formula C₇H₅NO₂, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the benzisoxazole class, which is characterized by a fused benzene ring and an isoxazole ring. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a valuable scaffold for designing molecules with specific pharmacological properties.

The CAS No. 271-58-9 identifier is a unique numerical code assigned to this compound by the Chemical Abstracts Service, ensuring standardized classification and reference in scientific literature. 2,1-Benzisoxazole is widely recognized for its role as an intermediate in the synthesis of various pharmacologically active agents. Its structural motif is frequently incorporated into drug candidates targeting diverse therapeutic areas, including but not limited to anticancer, antimicrobial, and anti-inflammatory applications.

Recent advancements in synthetic methodologies have enhanced the accessibility of 2,1-benzisoxazole, enabling more efficient and scalable production processes. These innovations have facilitated its integration into larger research programs aimed at discovering novel therapeutic entities. The compound’s ability to serve as a precursor for more complex molecules has made it indispensable in modern drug discovery pipelines.

In the realm of medicinal chemistry, 2,1-benzisoxazole has been extensively studied for its potential to modulate biological pathways relevant to human health and disease. Notably, derivatives of this scaffold have shown promise in preclinical studies as inhibitors of enzymes and receptors involved in cancer progression. For instance, certain analogs have demonstrated efficacy in disrupting protein-protein interactions critical for tumor growth and metastasis. These findings underscore the significance of 2,1-benzisoxazole as a pharmacophore in oncology research.

Moreover, the antimicrobial properties of 2,1-benzisoxazole derivatives have been explored as an alternative strategy to combat antibiotic-resistant pathogens. Structural modifications aimed at enhancing binding affinity to bacterial targets have yielded compounds with improved activity against Gram-positive and Gram-negative bacteria. Such studies highlight the compound’s potential contribution to addressing global challenges related to antimicrobial resistance.

The anti-inflammatory potential of 2,1-benzisoxazole has also been a subject of interest. By interacting with inflammatory mediators and signaling pathways, derivatives of this scaffold have demonstrated the ability to reduce inflammation in experimental models. This property makes it a promising candidate for developing treatments for chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

From a synthetic chemistry perspective, 2,1-benzisoxazole offers a rich platform for structural diversification through various functionalization strategies. Techniques such as nucleophilic substitution, metal-catalyzed cross-coupling reactions, and oxidative processes allow chemists to introduce diverse substituents at strategic positions within the molecule. This flexibility has enabled the generation of libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead structures with desired biological activity.

The integration of computational methods into drug discovery has further accelerated the development of 2,1-benzisoxazole-based therapeutics. Molecular modeling techniques predict binding interactions between candidate compounds and biological targets with high accuracy. These predictions guide experimental efforts by prioritizing promising molecules for synthesis and characterization. The synergy between experimental chemistry and computational biology has streamlined the process of translating basic research findings into viable drug candidates.

Recent publications highlight the utility of 2,1-benzisoxazole in designing kinase inhibitors, which are critical for treating cancers driven by aberrant tyrosine kinase activity. By fine-tuning key structural features such as hydrogen bonding patterns and hydrophobic interactions, researchers have developed highly selective inhibitors that exhibit potent activity against target kinases while minimizing off-target effects. These achievements underscore the importance of 2,1-benzisoxazole as a privileged scaffold in kinase-targeted drug development.

The role of 2,1-benzisoxazole in central nervous system (CNS) drug discovery is another area that has seen significant progress. Derivatives of this scaffold have shown potential as modulators of neurotransmitter systems involved in mood regulation and cognitive function. Preclinical studies indicate that certain analogs may ameliorate symptoms associated with neurological disorders such as depression and anxiety without causing debilitating side effects commonly observed with existing treatments.

In conclusion, 2 , 1 - Benzisoxazole ( CAS No . 271 - 58 - 9 ) remains a cornerstone compound in pharmaceutical research due to its structural versatility and broad spectrum of biological activities . Ongoing studies continue to uncover new therapeutic applications , while advancements in synthetic chemistry ensure its continued relevance . As the demand for innovative medicines grows , compounds like 2 , 1 - Benzisoxazole will undoubtedly play an integral role in shaping future therapeutic strategies . p>

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